molecular formula C23H29N3O4S B2733805 N1-(3,4-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896290-39-4

N1-(3,4-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2733805
CAS No.: 896290-39-4
M. Wt: 443.56
InChI Key: BLTVGYJRCPLHQK-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

  • Copper-Catalyzed Coupling Reactions : A study highlighted the effectiveness of an oxalamide ligand, similar in structural complexity to the queried compound, in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, emphasizing the potential of such compounds in facilitating diverse chemical syntheses (Chen et al., 2023).

Material Science and Polymer Synthesis

  • Fluorinated Polyamides : Research into the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, which are structurally related to the queried compound, showcases their potential in creating materials with desirable thermal and mechanical properties (Liu et al., 2013).

Molecular Structure and Supramolecular Networks

  • Supramolecular Networks : A study on N,N'-bis(4-pyridylmethyl)oxalamide, a compound with functional groups similar to those in the queried compound, discusses the formation of hydrogen-bonded supramolecular networks, indicating potential applications in the design of molecular architectures and materials (Lee, 2010).

Organic Synthesis

  • Bohlmann-Rahtz Heteroannulation Reactions : The synthesis of complex organic molecules like dimethyl sulfomycinamate via Bohlmann-Rahtz heteroannulation reactions demonstrates the capabilities and applications of advanced organic synthesis techniques in producing structurally complex and functionally diverse compounds (Bagley et al., 2005).

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-15-7-8-17(3)21(12-15)31(29,30)26-11-5-6-20(26)14-24-22(27)23(28)25-19-10-9-16(2)18(4)13-19/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTVGYJRCPLHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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